Gboxin

Vue d'ensemble

Description

Gboxin est une nouvelle petite molécule qui inhibe spécifiquement la croissance des cellules de glioblastome primaire de souris et d'humains. C'est un inhibiteur de la phosphorylation oxydative qui cible les complexes de phosphorylation oxydative mitochondriale, en particulier le complexe F0F1 ATP synthase . This compound a montré des résultats prometteurs dans l'inhibition de la croissance du glioblastome sans affecter les cellules normales, ce qui en fait un agent thérapeutique potentiel pour le traitement du glioblastome .

Méthodes De Préparation

La préparation de Gboxin implique plusieurs étapes de synthèse. Le processus commence par la réaction de l'o-phénylène diamine avec la N-propionaldéhyde pour préparer le 2-éthyl-1H-benzimidazole. Cet intermédiaire subit une N-alkylation avec l'ester d'acide chloroacétique-L-menthyle pour générer l'ester d'acide 2-(2-éthyl-1H-benzimidazole) acétique-L-menthyle. L'étape suivante implique une méthylation utilisant l'iodure de méthyle pour produire un sel de benzimidazolium. Enfin, les ions iodure sont échangés contre des ions chlorure à l'aide d'une résine échangeuse d'ions pour obtenir le produit final, this compound . Cette méthode est avantageuse en raison de sa courte voie de processus, de ses conditions douces, de sa simplicité d'opération, de ses faibles besoins en équipement, de sa grande pureté et de son rendement élevé, ce qui la rend adaptée à la production industrielle .

Analyse Des Réactions Chimiques

Gboxin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La charge positive du composé lui permet de s'associer aux complexes de phosphorylation oxydative mitochondriale d'une manière dépendante du gradient de protons de la membrane mitochondriale interne . Les réactifs courants utilisés dans ces réactions comprennent l'o-phénylène diamine, la N-propionaldéhyde, l'ester d'acide chloroacétique-L-menthyle et l'iodure de méthyle . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au produit final, this compound .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, this compound est étudié pour son potentiel à traiter le glioblastome, une tumeur cérébrale très agressive. Il inhibe spécifiquement la croissance des cellules de glioblastome en ciblant les complexes de phosphorylation oxydative mitochondriale . En biologie, this compound est utilisé pour étudier les besoins métaboliques des cellules cancéreuses et leur dépendance à la phosphorylation oxydative pour survivre . En chimie, this compound sert de composé modèle pour étudier la synthèse et la réactivité des dérivés du benzimidazole . De plus, les propriétés uniques de this compound en font un outil précieux dans le développement de nouveaux agents thérapeutiques pour le traitement du cancer .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité du complexe F0F1 ATP synthase dans la voie de phosphorylation oxydative mitochondriale . Le composé s'appuie sur sa charge positive pour s'associer aux complexes de phosphorylation oxydative mitochondriale, ce qui dépend du gradient de protons de la membrane mitochondriale interne . Cette inhibition conduit à une compromission rapide et irréversible de la consommation d'oxygène dans les cellules de glioblastome, induisant finalement la mort cellulaire . Les cellules résistantes au this compound nécessitent un pore de transition de perméabilité mitochondriale fonctionnel pour réguler le pH et empêcher l'accumulation de this compound dans la matrice mitochondriale .

Applications De Recherche Scientifique

Gboxin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is being studied for its potential to treat glioblastoma, a highly aggressive brain tumor. It specifically inhibits glioblastoma cell growth by targeting the mitochondrial oxidative phosphorylation complexes . In biology, this compound is used to study the metabolic needs of cancer cells and their reliance on oxidative phosphorylation for survival . In chemistry, this compound serves as a model compound for studying the synthesis and reactivity of benzimidazole derivatives . Additionally, this compound’s unique properties make it a valuable tool in the development of new therapeutic agents for cancer treatment .

Mécanisme D'action

Gboxin exerts its effects by inhibiting the activity of the F0F1 ATP synthase complex in the mitochondrial oxidative phosphorylation pathway . The compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes, which is dependent on the proton gradient of the inner mitochondrial membrane . This inhibition leads to a rapid and irreversible compromise of oxygen consumption in glioblastoma cells, ultimately inducing cell death . This compound-resistant cells require a functional mitochondrial permeability transition pore to regulate pH and impede the accumulation of this compound in the mitochondrial matrix .

Comparaison Avec Des Composés Similaires

Gboxin est unique par rapport à d'autres composés similaires en raison de son ciblage spécifique des cellules de glioblastome et de sa dépendance au gradient de protons de la membrane mitochondriale interne pour son activité . Des composés similaires comprennent d'autres inhibiteurs de la phosphorylation oxydative, tels que l'oligomycine et la roténone, qui ciblent également les complexes mitochondriaux mais peuvent ne pas avoir la même spécificité pour les cellules de glioblastome . La capacité de this compound à inhiber sélectivement la croissance des cellules de glioblastome sans affecter les cellules normales le distingue de ces autres composés .

Activité Biologique

Gboxin is a novel small molecule recognized for its selective inhibitory effects on glioblastoma (GBM) cells, primarily through the disruption of mitochondrial oxidative phosphorylation (OxPhos). This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions as an oxidative phosphorylation inhibitor , specifically targeting the F0F1 ATP synthase complex in mitochondria. The compound's positive charge is crucial for its interaction with mitochondrial complexes, allowing it to disrupt the proton gradient essential for ATP synthesis. This inhibition leads to a rapid and irreversible decrease in oxygen consumption in GBM cells while sparing normal cells such as mouse embryonic fibroblasts and neonatal astrocytes .

Key Findings on Mechanism:

- IC50 Values : this compound exhibits an IC50 of approximately 150 nM against primary GBM cells, significantly lower than that of traditional chemotherapeutics like temozolomide (TMZ), which ranges from 14-250 μM .

- Cellular Impact : Following this compound treatment, GBM cells undergo cell cycle arrest and exhibit apoptosis within 24-72 hours, evidenced by changes in gene expression related to cell survival and stress response pathways .

Efficacy in Cancer Models

This compound has shown promising results in various preclinical models of cancer, particularly in glioblastoma:

- In Vivo Studies : Administration of this compound analogs has demonstrated efficacy in inhibiting GBM allografts and patient-derived xenografts. Notably, a stable analog of this compound showed significant tumor reduction with minimal side effects .

- Nanoparticle Formulations : Recent advancements include the development of hybrid nanoparticles (HM-NPs@G) that enhance this compound's delivery across the blood-brain barrier (BBB). These formulations improve pharmacokinetics and tumor accumulation, leading to increased therapeutic efficacy in GBM models .

Comparative Efficacy Table

| Compound | IC50 (nM) | Target Cells | Mechanism of Action |

|---|---|---|---|

| This compound | 150 | Primary GBM cells | Inhibits F0F1 ATP synthase |

| Temozolomide (TMZ) | 14-250 | Various cancer types | Alkylating agent; DNA damage |

| HM-NPs@G | N/A | U87MG and X01 GBM stem cells | Enhanced delivery and ROS-responsive release |

Case Studies

- Primary GBM Cell Lines : In studies involving primary human GBM cell lines, this compound treatment led to significant reductions in cell viability compared to untreated controls. The mechanism involved the induction of stress response genes and apoptosis markers .

- Nanoparticle Delivery Systems : The use of HM-NPs@G demonstrated improved cytotoxicity against GBM cells while reducing toxicity to normal cells. This dual targeting strategy not only enhances therapeutic outcomes but also mitigates potential side effects associated with systemic administration .

Future Directions

The unique properties of this compound highlight its potential as a targeted therapy for glioblastoma. Future research should focus on:

- Optimizing Delivery Systems : Continued exploration of nanoparticle formulations to enhance BBB penetration and reduce systemic toxicity.

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound and its derivatives in patients with GBM.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify potential biomarkers for patient selection and response prediction.

Propriétés

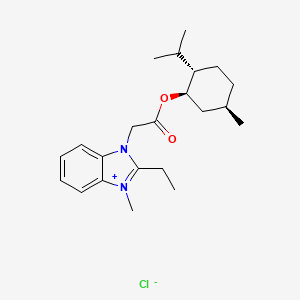

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWVTCCKVGOTBG-VYZBTARASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101315-36-8 | |

| Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.